(S)-4-Benzyloxy-1,2-butanediol: A Technical Guide to a Versatile Chiral Synthon
(S)-4-Benzyloxy-1,2-butanediol: A Technical Guide to a Versatile Chiral Synthon
Abstract
(S)-4-Benzyloxy-1,2-butanediol is a chiral building block of considerable utility in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals. Its structure, featuring a primary and a secondary alcohol with defined stereochemistry, alongside a stable benzyl ether protecting group, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the core chemical properties, established synthetic routes, characteristic reactivity, and key applications of this valuable compound, intended for researchers, chemists, and professionals in drug development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (S)-4-Benzyloxy-1,2-butanediol is essential for its effective use in a laboratory or process chemistry setting. These properties influence everything from solvent selection and reaction conditions to purification and storage.
General and Structural Data
The molecule's key identifying and physical characteristics are summarized below. The presence of both hydroxyl groups makes it a relatively polar, non-volatile liquid.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₆O₃ | [1][2] |
| Molecular Weight | 196.25 g/mol | [1][2][3] |
| CAS Number | 69985-32-6 | [1][2] |
| Appearance | Colorless to light yellow, clear liquid | [1][2][3] |
| Density | 1.12 g/mL at 20 °C | [1][2] |
| Boiling Point | 169-171 °C at 3 mmHg | [1] |
| Refractive Index (n₂₀/D) | 1.53 | [1][2][3] |
| Optical Rotation [α]₂₀/D | -20° to -25° (c=5 in Ethanol) | [1][2] |
| Storage Conditions | Store at 2-8 °C, under inert gas | [1][3] |
| Key Attribute | Hygroscopic | [2] |
Diagram 1: Chemical Structure of (S)-4-Benzyloxy-1,2-butanediol
Caption: Structure indicating the (S)-stereocenter at the C2 position.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of (S)-4-Benzyloxy-1,2-butanediol. While a publicly available, peer-reviewed spectrum is elusive, the expected spectral features can be reliably predicted based on its functional groups.
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃) | δ ~7.35 (m, 5H, Ar-H), 4.55 (s, 2H, PhCH₂), ~3.8 (m, 1H, CHOH), ~3.7-3.5 (m, 4H, CH₂OH and CH₂OBn), ~2.5 (br s, 2H, OH), ~1.8 (m, 2H, CH₂CH₂OBn). |
| ¹³C NMR (CDCl₃) | δ ~138 (Ar-C), ~128.5 (Ar-CH), ~127.7 (Ar-CH), 73.4 (PhCH₂), ~71 (CHOH), ~69 (CH₂OBn), ~67 (CH₂OH), ~35 (CH₂CHOH). |
| IR (Neat, cm⁻¹) | ~3380 (broad, O-H stretch), ~3030 (Ar C-H stretch), ~2920 & 2865 (Aliphatic C-H stretch), ~1450 & 1360 (C-H bend), ~1100 (strong, C-O stretch). |
| Mass Spec (ESI+) | Expected m/z: 197.1 [M+H]⁺, 219.1 [M+Na]⁺. |
Synthesis via Sharpless Asymmetric Dihydroxylation
The most reliable and stereocontrolled method for preparing (S)-4-Benzyloxy-1,2-butanediol is the Sharpless Asymmetric Dihydroxylation of 4-benzyloxy-1-butene. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.
Diagram 2: Synthetic Workflow
Caption: Sharpless reaction for enantioselective diol synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on the well-established Sharpless methodology.[4][5]
Materials:
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4-Benzyloxy-1-butene
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AD-mix-α (Commercially available mixture of (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)
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tert-Butanol and Water (1:1 v/v)
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Methanesulfonamide (CH₃SO₂NH₂)
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Sodium sulfite (Na₂SO₃)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel
Procedure:
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Reaction Setup: To a stirred mixture of t-BuOH/H₂O (1:1, ~0.1 M relative to alkene) at room temperature, add AD-mix-α (~1.4 g per mmol of alkene) and methanesulfonamide (~1 eq.). Stir until both phases are clear.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Substrate Addition: Add 4-benzyloxy-1-butene (1 eq.) to the cold, vigorously stirred mixture.
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Reaction: Maintain stirring at 0 °C. The reaction progress can be monitored by TLC (staining with potassium permanganate). The reaction is typically complete within 6-24 hours.
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Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (~1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
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Washing & Drying: Combine the organic layers and wash with 2M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diol.
Expertise & Causality:
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AD-mix-α: The use of the pre-packaged AD-mix-α is for convenience and reproducibility. The (DHQ)₂PHAL ligand is specifically chosen to induce the (S)-configuration. For the (R)-enantiomer, AD-mix-β, containing the pseudoenantiomeric (DHQD)₂PHAL ligand, would be used.
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K₃Fe(CN)₆: This serves as the stoichiometric reoxidant, regenerating the Os(VIII) species from the Os(VI) formed after the dihydroxylation step, thus allowing the toxic and expensive osmium to be used in catalytic amounts.
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Methanesulfonamide: For some substrates, the catalytic cycle can be slow. Methanesulfonamide acts as a co-catalyst to accelerate the hydrolysis of the osmate ester intermediate, improving reaction rates and turnover.
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Sodium Sulfite Quench: This is a critical safety and purification step. It reduces any residual, highly oxidizing OsO₄ to lower, more easily removed oxidation states.
Reactivity and Synthetic Applications
The synthetic power of (S)-4-Benzyloxy-1,2-butanediol lies in the orthogonal nature of its functional groups. The primary (C1) and secondary (C2) alcohols exhibit different reactivities, and the benzyl ether at C4 can be selectively removed under different conditions.
Diagram 3: Selective Derivatization Pathways
Caption: Orthogonal reactivity of the functional groups.
Key Intermediate in Pharmaceutical Synthesis
This chiral diol is a documented precursor in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is its use in constructing the core of HIV protease inhibitors like Atazanavir . In these syntheses, the diol is often converted into a chiral epoxide, which then serves as an electrophile for coupling with other fragments of the molecule. The defined stereochemistry of the diol is transferred directly to the final drug molecule, which is essential for its biological activity and binding affinity to the target enzyme.
Safety and Handling
While (S)-4-Benzyloxy-1,2-butanediol is not classified as acutely toxic, proper laboratory handling procedures are mandatory to minimize exposure and ensure safety. The safety profile is informed by data on analogous compounds like 1,2-butanediol and 4-benzyloxy-1-butanol.
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Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are required.
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling. Avoid contact with skin and eyes. Causes skin and serious eye irritation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As it is hygroscopic, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[2]
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Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.
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Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Conclusion
(S)-4-Benzyloxy-1,2-butanediol is a high-value chiral synthon whose utility is firmly established in asymmetric synthesis. Its predictable preparation via the robust Sharpless dihydroxylation and the differential reactivity of its functional groups provide chemists with a reliable platform for constructing stereochemically complex molecules. Its role as a key building block in the synthesis of important therapeutics underscores its significance to the pharmaceutical industry. Proper understanding of its chemical properties, synthetic methods, and handling requirements, as outlined in this guide, is crucial for leveraging its full potential in research and development.
References
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 562212, 4-Benzyloxy-1-butanol; [cited 2026 Jan 27]. Available from: [Link]
- Zimmitti V, et al. Process for the preparation of atazanavir. EP1930324A1.
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Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
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Royal Society of Chemistry. 1H- and 13C-NMR for - Supporting Information. [Link]
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Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]
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Hussain G, et al. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. 2023;28(6):2722. [Link]
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Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
